molecular formula C54H96N4O17S B1164642 Prostaglandin E2-PEG11-biotin

Prostaglandin E2-PEG11-biotin

Cat. No.: B1164642
M. Wt: 1105.4
InChI Key: GJDVPBZZICGDDC-FLSODGMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin E2-PEG11-biotin is a sophisticated affinity probe designed for the detection and immobilization of PGE2 in aqueous solutions. This conjugate consists of Prostaglandin E2 (PGE2), a major eicosanoid product of cyclooxygenase-1 and 2 that modulates immune function, smooth muscle contraction, and protects the gastric mucosa . The molecule is engineered with a hydrophilic polyethylene glycol (PEG)11 spacer, which serves to separate the biotin linker from the PGE2 moiety, thereby minimizing steric hindrance and improving accessibility in various assay formats . The terminal biotin group allows researchers to exploit the high-affinity biotin-streptavidin interaction for techniques such as affinity capture, Western blotting, and ELISA-style assays. PGE2 exerts its diverse physiological effects by signaling through four known G-protein coupled receptors, EP1 through EP4 . Beyond its general functions, research indicates that PGE2 interacts with specific transporters; for instance, it binds to the Organic Cation Transporter 1 (OCT1) with high affinity in the submicromolar range, as demonstrated by biophysical studies including surface plasmon resonance (SPR) . This suggests that tools like this compound are valuable for elucidating the binding and transport mechanisms of prostaglandins. This probe is supplied as a solution in ethanol with a purity of greater than 98% and is soluble in DMF, DMSO, and PBS . It is a crucial tool for researchers aiming to elucidate the complex actions and interactions of PGE2 in fields including immunology, pharmacology, and cell signaling. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C54H96N4O17S

Molecular Weight

1105.4

InChI

InChI=1S/C54H96N4O17S/c1-2-3-6-11-44(59)16-17-46-45(48(60)42-49(46)61)12-7-4-5-8-14-51(62)55-18-20-65-22-24-67-26-28-69-30-32-71-34-36-73-38-40-75-41-39-74-37-35-72-33-31-70-29-27-68-25-23-66-21-19-56-52(63)15-10-9-13-50-53-47(43-76-50)57-54(64)58-53

InChI Key

GJDVPBZZICGDDC-FLSODGMCSA-N

SMILES

O=C1[C@H](C/C=CCCCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(CCCC[C@H]2SC[C@@](N3)([H])[C@]2([H])NC3=O)=O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1

Synonyms

PGE2-PEG11-biotin

Origin of Product

United States

Molecular Architecture and Design Principles of Prostaglandin E2 Peg11 Biotin

Strategic Integration of the Biotin (B1667282) Ligand for Enhanced Affinity and Immobilization

The incorporation of a biotin ligand into the Prostaglandin (B15479496) E2 structure is a key design feature that facilitates the study of its binding partners through the exceptionally strong and specific interaction between biotin and streptavidin (or avidin). celtarys.com This non-covalent bond is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range, ensuring a very slow off-rate and the formation of a stable complex. This high-affinity interaction is the cornerstone of various bioanalytical techniques.

The strategic placement of the biotin tag allows for the effective immobilization of the PGE2 probe onto streptavidin-coated surfaces, such as sensor chips for Surface Plasmon Resonance (SPR) or magnetic beads for pull-down assays. researchgate.netnih.gov This immobilization is crucial for a variety of research applications, including:

Identification of novel binding partners: By immobilizing Prostaglandin E2-PEG11-biotin, researchers can screen complex biological mixtures, such as cell lysates, to capture and subsequently identify proteins that interact with PGE2. nih.gov

Characterization of receptor-ligand interactions: The stable attachment of the probe to a solid support enables detailed kinetic studies of PGE2 binding to its receptors, providing insights into association and dissociation rates. researchgate.net

Purification of PGE2 receptors: Affinity chromatography, using immobilized this compound as the bait, can be employed to isolate and purify PGE2 receptors from complex protein mixtures.

A notable example of its application is in Surface Plasmon Resonance (SPR) studies to investigate the binding kinetics of molecules to their targets. In one such study, this compound was immobilized on a streptavidin-coated sensor chip to analyze its interaction with bovine organic cation transporter 1 (btOCT1). The high affinity of the biotin-streptavidin linkage ensured a stable baseline for the sensitive measurements of the binding kinetics. researchgate.net

Functional Role of the Polyethylene (B3416737) Glycol (PEG11) Spacer

The polyethylene glycol (PEG) spacer is a critical component of the this compound molecule, serving several important functions that enhance its utility as a research tool. The "11" in PEG11 denotes the number of repeating ethylene (B1197577) glycol units, providing a flexible linker of a defined length between the Prostaglandin E2 molecule and the biotin tag.

Hydrophilic Properties for Aqueous Solution Stability

The PEG11 spacer is inherently hydrophilic, a property that is conferred to the entire conjugate molecule. biomol.comlabscoop.com This increased water solubility is a significant advantage in biological assays, which are typically conducted in aqueous buffers. The hydrophilic nature of the PEG linker helps to prevent the aggregation of the biotinylated prostaglandin, ensuring that it remains monomeric and accessible for binding to its target molecules. fishersci.com

The solubility of this compound has been determined in various solvents, highlighting its compatibility with common biological buffers.

SolventSolubility
Dimethylformamide (DMF)50 mg/ml
Dimethyl sulfoxide (B87167) (DMSO)50 mg/ml
Ethanol50 mg/ml
Phosphate-buffered saline (PBS), pH 7.21 mg/ml

This data is sourced from commercially available product information. biomol.comglpbio.com

Mitigation of Steric Hindrance in Ligand-Target Recognition

The PEG11 spacer arm physically separates the bulky biotin-streptavidin complex from the Prostaglandin E2 moiety. biomol.comlabscoop.com This separation is crucial for minimizing steric hindrance, which could otherwise interfere with the binding of PGE2 to its receptor or other interacting proteins. The flexible nature of the PEG chain allows the PGE2 portion of the molecule to orient itself optimally for interaction with its binding pocket, without being sterically encumbered by the biotin tag or the streptavidin molecule to which it is bound. fishersci.com

The length of the PEG spacer is a critical parameter in the design of such probes. A spacer that is too short may not provide sufficient separation, leading to reduced binding affinity of the ligand for its target. Conversely, an excessively long spacer could introduce other complexities, such as non-specific interactions or conformational instability. The 11-unit length of the PEG spacer in this compound is designed to provide an optimal distance for effective binding.

Conformational Considerations and Ligand Presentation

The covalent attachment of the PEG-biotin linker to the C1 carboxyl group of PGE2 is a strategic choice. This position is often modified in prostaglandin analogs without significantly compromising their binding affinity to the EP receptors, which are the primary targets of PGE2. nih.govresearchgate.net This ensures that the key functional groups of the PGE2 molecule, which are responsible for receptor recognition and activation, remain accessible.

In the context of immobilization on a surface, the PEG11 spacer allows the PGE2 ligand to extend away from the surface, enhancing its accessibility to potential binding partners in the solution. This is particularly important in techniques like SPR, where the binding event occurs at the solid-liquid interface. The flexibility of the PEG chain allows the immobilized PGE2 to move and orient itself in a manner that facilitates efficient interaction with its target, as demonstrated in the kinetic analysis of btOCT1 binding. researchgate.net

The successful use of this compound in identifying and characterizing protein interactions underscores the thoughtful design of its molecular architecture. The strategic integration of the high-affinity biotin tag, the solubilizing and sterically-unencumbering PEG11 spacer, and the careful placement of this linker on the prostaglandin molecule all contribute to its effectiveness as a chemical probe for elucidating the complex biology of Prostaglandin E2.

Advanced Methodologies Leveraging Prostaglandin E2 Peg11 Biotin in Biomolecular Interaction Analysis

Surface Plasmon Resonance (SPR) for Quantitative Binding Kinetic Studies

Surface Plasmon Resonance is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. In the context of Prostaglandin (B15479496) E2-PEG11-biotin, SPR is employed to quantitatively measure the binding kinetics between PGE2 and its interacting partners, such as receptors or transporters.

Sensor Chip Functionalization and Ligand Immobilization Protocols

The successful application of SPR for studying Prostaglandin E2-PEG11-biotin hinges on the appropriate functionalization of the sensor chip and the effective immobilization of the ligand. A common approach involves the use of a streptavidin-coated sensor chip. Streptavidin's high affinity for biotin (B1667282) allows for the stable and oriented capture of this compound on the sensor surface.

A typical protocol for sensor chip functionalization and ligand immobilization is as follows:

Sensor Chip Selection : A sensor chip with a streptavidin-coated surface is selected. This provides a ready-to-use surface for capturing biotinylated molecules.

Surface Preparation : The sensor chip surface is conditioned and stabilized by washing with a suitable buffer to ensure a stable baseline for the experiment.

Ligand Immobilization : this compound is then injected over the streptavidin-coated sensor surface. The biotin moiety of the compound binds to the immobilized streptavidin, effectively capturing the PGE2 ligand on the chip surface. The density of the immobilized ligand can be controlled by adjusting the concentration of the this compound solution and the contact time.

Blocking : After ligand immobilization, any remaining unoccupied streptavidin binding sites may be blocked to prevent non-specific binding of the analyte in subsequent steps. This can be achieved by injecting a solution of free biotin.

In a study investigating the interaction between Prostaglandin E2 and the bovine organic cation transporter 1 (btOCT1), researchers utilized a streptavidin (SA) sensor chip to immobilize PGE2-PEG11-Biotin. To achieve different ligand densities, concentrations of 30 nM and 40 nM of PGE2-PEG11-Biotin were used during the loading process onto separate flow cells.

Determination of Association and Dissociation Rate Constants

Once the this compound ligand is immobilized on the sensor chip, the analyte of interest (e.g., a purified receptor or transporter protein) is flowed over the surface. The binding of the analyte to the immobilized PGE2 is monitored in real-time as a change in the SPR signal. This allows for the determination of the association rate constant (k_a) and the dissociation rate constant (k_d).

Association Phase : During the injection of the analyte, the SPR signal increases as the analyte binds to the immobilized this compound. The rate of this increase is proportional to the analyte concentration and is used to calculate the association rate constant (k_a), which reflects how quickly the analyte binds to the ligand.

Dissociation Phase : After the analyte injection is stopped, a continuous flow of buffer washes over the sensor surface. The SPR signal decreases as the bound analyte dissociates from the immobilized ligand. The rate of this decrease is used to determine the dissociation rate constant (k_d), which indicates the stability of the complex and how quickly the analyte dissociates from the ligand.

In the study of btOCT1 binding to immobilized PGE2-PEG11-Biotin, a kinetic analysis revealed a slow association and dissociation rate. The association constant was determined to be 4837 M⁻¹s⁻¹, and the dissociation constant was 4.69E-4 s⁻¹.

Calculation of Equilibrium Dissociation Constants (KD) for Molecular Interactions

The equilibrium dissociation constant (K_D) is a measure of the affinity between the ligand and the analyte. It is calculated from the ratio of the dissociation and association rate constants:

K_D = k_d / k_a

A lower K_D value indicates a higher binding affinity. By analyzing the SPR sensorgrams at various analyte concentrations, a reliable K_D value can be determined.

For the interaction between btOCT1 and PGE2-PEG11-Biotin, two parallel kinetic analyses yielded a comparable K_D of approximately 100 nM.

Kinetic ParameterValueUnits
Association Rate Constant (k_a)4837M⁻¹s⁻¹
Dissociation Rate Constant (k_d)4.69E-4s⁻¹
Equilibrium Dissociation Constant (K_D)~100nM

Table 1: Kinetic parameters for the interaction of btOCT1 with immobilized this compound as determined by SPR.

Specificity Validation in SPR Assays

To ensure that the observed binding is specific to the Prostaglandin E2 moiety and not an artifact of the experimental setup, specificity validation is crucial. This is typically achieved by using a control compound. In the case of this compound, an ideal control is a molecule that has the PEG11-biotin linker but lacks the PGE2 headgroup.

In the study of btOCT1 binding to PGE2, a control compound, PEG11-Biotin, was immobilized on a separate flow cell. The analyte, btOCT1, was then flowed over both the PGE2-PEG11-Biotin and the PEG11-Biotin surfaces. Specific binding was confirmed by observing a significant binding response on the PGE2-PEG11-Biotin surface, while minimal or no binding was detected on the control PEG11-Biotin surface. This demonstrates that the interaction is dependent on the presence of the Prostaglandin E2 molecule.

Applications in Other Affinity-Based Research Platforms

The biotin tag on this compound makes it a versatile tool for a variety of affinity-based research platforms beyond SPR. The underlying principle in many of these applications is the high-affinity interaction between biotin and streptavidin.

Principles of Biotin-Streptavidin Capture in Research Assays

The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, with a K_D in the femtomolar range. This robust interaction is widely exploited in molecular biology and biotechnology for various applications.

Immobilization : this compound can be immobilized on any surface coated with streptavidin, such as magnetic beads, microplates, or chromatography resins. This allows for the development of assays to pull down and identify PGE2 binding partners from complex biological samples like cell lysates or plasma.

Detection : In techniques such as enzyme-linked immunosorbent assays (ELISA) or Western blotting, streptavidin conjugated to a reporter molecule (e.g., an enzyme like horseradish peroxidase or a fluorescent dye) can be used to detect the presence of immobilized this compound that has been used to capture a specific binding partner.

The use of this compound in these platforms enables researchers to investigate the interactions of PGE2 in a variety of contexts, facilitating the discovery of new binding partners and the elucidation of its biological functions.

Utility in Protein Pull-Down and Enrichment Methodologies

This compound is a high-affinity probe designed for the investigation of biomolecular interactions, particularly in the context of protein pull-down and enrichment assays. labscoop.combiomol.comscbt.com Its unique structure, which combines the biologically active Prostaglandin E2 (PGE2) molecule with a biotin tag via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, makes it an invaluable tool for identifying and isolating PGE2-binding proteins from complex biological mixtures. labscoop.combiomol.com

The fundamental principle behind its utility lies in the exceptionally strong and specific non-covalent interaction between biotin and streptavidin. vectorlabs.comnih.govnih.gov This interaction forms the basis of affinity chromatography, a powerful technique for purifying and enriching target molecules. nih.govsigmaaldrich.com In a typical pull-down assay, the biotinylated PGE2 probe serves as the "bait," which is introduced into a cell lysate or other protein-containing sample. The PGE2 moiety of the probe interacts with its specific binding partners, such as cell surface receptors or intracellular proteins.

The entire complex, consisting of the PGE2-PEG11-biotin probe and its captured protein(s), can then be selectively isolated from the mixture using an affinity matrix functionalized with streptavidin, such as streptavidin-coated agarose (B213101) or magnetic beads. vectorlabs.comnih.govnih.gov The PEG11 spacer plays a crucial role in this process by providing a hydrophilic and flexible arm that separates the PGE2 molecule from the biotin tag. This separation minimizes steric hindrance, thereby facilitating the interaction between PGE2 and its binding partners, as well as the subsequent capture of the complex by the streptavidin matrix. labscoop.combiomol.com

Once the non-binding proteins are washed away, the enriched PGE2-interacting proteins can be eluted from the affinity matrix and identified using various downstream analytical techniques, most notably mass spectrometry. This approach allows for the comprehensive identification of both known and novel PGE2-binding proteins, providing valuable insights into the signaling pathways and cellular processes modulated by this important lipid mediator.

The primary and most well-established targets for Prostaglandin E2 are its four G-protein coupled receptors: EP1, EP2, EP3, and EP4. nih.govoup.comfrontiersin.orgbiomol.comresearchgate.net These receptors are integral membrane proteins that mediate the diverse physiological effects of PGE2. biomol.comglpbio.comglpbio.com Consequently, in a protein pull-down experiment using PGE2-PEG11-biotin with a cell lysate from a tissue known to express these receptors, the EP receptors would be the anticipated primary binding partners to be identified.

The following table outlines the expected findings from a hypothetical pull-down assay using this compound on a relevant cell lysate.

Potential Identified ProteinProtein ClassSignificance in PGE2 PathwayExpected Outcome of Identification
Prostaglandin E receptor 1 (EP1)G-protein coupled receptorMediates PGE2-induced increases in intracellular calcium. oup.comresearchgate.netConfirms direct interaction; enables further study of EP1-mediated signaling.
Prostaglandin E receptor 2 (EP2)G-protein coupled receptorCouples to Gs to stimulate adenylyl cyclase and increase cAMP levels. nih.govfrontiersin.orgresearchgate.netValidates the probe's ability to capture key signaling components.
Prostaglandin E receptor 3 (EP3)G-protein coupled receptorPrimarily couples to Gi to inhibit adenylyl cyclase. oup.comresearchgate.netDemonstrates the probe's utility in isolating inhibitory pathway components.
Prostaglandin E receptor 4 (EP4)G-protein coupled receptorCouples to Gs to stimulate adenylyl cyclase; implicated in inflammation and bone resorption. nih.govoup.comfrontiersin.orgHighlights the potential for identifying receptors with significant therapeutic relevance.

The successful execution of such an experiment relies on carefully optimized conditions, as detailed in the table below, which outlines a generalized protocol for a pull-down assay with this compound.

StepProcedureKey Considerations
1. Lysate PreparationPrepare a total protein lysate from cells or tissues of interest using a mild, non-denaturing lysis buffer.The buffer should preserve native protein conformations and interactions. Protease and phosphatase inhibitors are essential.
2. Incubation with ProbeIncubate the cell lysate with this compound for a defined period at 4°C with gentle rotation.The concentration of the probe and the incubation time should be optimized to ensure sufficient binding while minimizing non-specific interactions.
3. Capture of ComplexesAdd streptavidin-conjugated beads (e.g., magnetic or agarose) to the lysate and incubate to allow binding to the biotin tag. nih.govnih.govPre-blocking the beads with a biotin solution can help reduce non-specific binding of endogenous biotinylated proteins.
4. WashingWash the beads several times with wash buffer to remove non-specifically bound proteins.The stringency of the wash buffer (e.g., salt concentration, detergent) is critical for reducing background and obtaining clean results.
5. ElutionElute the bound proteins from the beads. This can be achieved by using a competitive biotin solution, or more commonly, by boiling in a denaturing sample buffer for subsequent gel electrophoresis.The choice of elution method depends on the downstream application. For mass spectrometry, on-bead digestion is often preferred.
6. AnalysisAnalyze the eluted proteins by SDS-PAGE followed by Western blotting with specific antibodies or by mass spectrometry for comprehensive identification.Appropriate controls, such as incubation with beads alone or with a non-biotinylated PGE2, are necessary to identify false positives.

Investigation of Prostaglandin E2 Receptor and Transporter Interactions Via Pegylated Biotinylated Probes

Characterization of Organic Cation Transporter 1 (OCT1) Binding Dynamics

Organic Cation Transporter 1 (OCT1), a member of the solute carrier 22 (SLC22) family, is recognized for its role in the transport of various endogenous compounds, drugs, and signaling molecules, including prostaglandins (B1171923). researchgate.net Investigating the binding dynamics between PGE2 analogs and this transporter is key to understanding its contribution to prostaglandin (B15479496) clearance and signaling regulation.

Surface Plasmon Resonance (SPR) has been utilized to characterize the interaction between OCT1 and PGE2-PEG11-biotin. In these studies, the biotinylated PGE2 analog is immobilized on a streptavidin-coated sensor surface to measure its binding with bovine OCT1 (btOCT1). researchgate.netnih.gov The steady-state SPR response demonstrated that the binding of OCT1 to the sensor surface was specifically due to the presence of the PGE2 moiety on the probe. nih.gov These kinetic analyses revealed a binding affinity (K_D) of approximately 100 nM for the interaction between btOCT1 and the immobilized PGE2 analog. researchgate.netnih.gov

Detailed kinetic studies using SPR have quantified the association and dissociation rates of the OCT1-PGE2 analog interaction. The binding kinetics were observed to be slow, indicating a gradual formation and breakdown of the transporter-ligand complex. researchgate.netnih.gov The experimentally determined kinetic constants provide a quantitative measure of this interaction. researchgate.netnih.gov

Table 1: Kinetic Parameters of btOCT1 Binding to Immobilized Prostaglandin E2-PEG11-Biotin
ParameterValueSource
Affinity (K_D)~100 nM researchgate.netnih.gov
Association Constant (k_a)4837 M⁻¹s⁻¹ researchgate.netnih.gov
Dissociation Constant (k_d)4.69 x 10⁻⁴ s⁻¹ researchgate.netnih.gov

The use of this compound allows for the stable immobilization of the ligand, facilitating the study of transporter binding kinetics in a label-free system like SPR. researchgate.netnih.gov The observed binding is attributed to the PGE2 portion of the probe. nih.gov While these studies provide the affinity and kinetic parameters for the interaction with the PGE2 analog, a direct comparative kinetic analysis with unmodified, free-form Prostaglandin E2 under the same experimental conditions is necessary to confirm that the PEG-biotin tag does not significantly alter the binding dynamics to OCT1. The high affinity observed suggests the probe is a valid surrogate for studying this specific interaction. researchgate.netnih.gov

Elucidation of Prostaglandin E2 Receptor (EP1-EP4) Binding Profiles

PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. thermofisher.comnih.gov Each receptor subtype is coupled to different intracellular signaling pathways, leading to varied cellular responses. nih.govnih.gov Probes like this compound are designed as tools to investigate the specific interactions between PGE2 and these receptors. glpbio.combiomol.com

This compound is an affinity probe specifically designed for use in receptor ligand binding assays. glpbio.combiomol.comlabscoop.com The biotin (B1667282) tag enables the molecule to be detected or immobilized via its high-affinity interaction with streptavidin or avidin. glpbio.combiomol.com This allows for a variety of experimental setups, such as immobilizing the PGE2 analog on a solid phase (e.g., microplates, sensor chips) to study the binding of soluble EP receptors or cell membrane preparations containing these receptors. The PEG11 moiety acts as a hydrophilic spacer, separating the biotin from the PGE2 molecule to minimize steric hindrance and potential non-specific interactions. glpbio.combiomol.comlabscoop.com This makes the probe a valuable tool for elucidating the actions and interactions of PGE2 in aqueous solutions. biomol.comlabscoop.com

A critical aspect of characterizing any new ligand or probe is determining its binding profile across all potential targets. Since native PGE2 binds to all four EP receptor subtypes (EP1-EP4), it is essential to determine the binding affinity of this compound for each individual receptor. thermofisher.comnih.gov Such analysis would reveal whether the chemical modification with the PEG11-biotin linker alters the probe's affinity or selectivity for the different EP receptors compared to unmodified PGE2. This characterization is crucial for validating the probe's use in studies aimed at distinguishing the roles of specific EP receptors in physiological or pathological contexts. By quantifying the binding to each receptor, researchers can confidently use the probe to investigate the specific contributions of EP1, EP2, EP3, and EP4 to PGE2 signaling.

Contribution of Prostaglandin E2 Peg11 Biotin to Fundamental Mechanistic Research

Dissecting the Mechanism of Action of Prostaglandin (B15479496) E2 in Cellular Systems (as a tool to study)

Prostaglandin E2-PEG11-biotin is instrumental in elucidating the complex signaling cascades initiated by PGE2 in cellular systems. PGE2 mediates its effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. nih.govbiomol.com Each receptor subtype couples to different intracellular signaling pathways, leading to a diverse range of cellular responses. The biotinylated PGE2 analog allows for the precise tracking and isolation of these receptor-ligand complexes, thereby facilitating a deeper understanding of the downstream signaling events.

One of the primary applications of this probe is in affinity purification of PGE2 receptors and their associated protein complexes. By incubating cell lysates with this compound and subsequently using streptavidin-coated beads, researchers can selectively pull down the PGE2-receptor complexes. This approach allows for the identification of not only the receptors themselves but also co-receptors, scaffolding proteins, and other signaling molecules that form the receptor "signalosome."

Furthermore, this tool can be employed to visualize the subcellular localization of PGE2 binding sites. By using fluorescently labeled streptavidin in conjunction with this compound, the distribution of PGE2 receptors on the cell surface and within intracellular compartments can be mapped using techniques like fluorescence microscopy and flow cytometry. This can provide insights into receptor trafficking, internalization, and desensitization, which are key aspects of GPCR signaling regulation.

Below is an illustrative data table showcasing the type of results that could be obtained from a pull-down experiment using this compound followed by mass spectrometry to identify interacting proteins in a specific cell line.

Table 1: Hypothetical Identification of PGE2 Receptor Interacting Proteins via Affinity Purification This table is for illustrative purposes to demonstrate the potential data generated using this compound.

Protein ID Protein Name Function Fold Enrichment (vs. Control)
P34995 Prostaglandin E2 receptor EP2 GPCR, PGE2 signaling 25.4
P43116 Prostaglandin E2 receptor EP4 GPCR, PGE2 signaling 18.9
Q13936 Beta-arrestin-1 GPCR desensitization 8.2
P62993 G protein subunit alpha s G-protein signaling 12.5
P27361 Adenylate cyclase type 2 Second messenger synthesis 9.7

Probing Protein-Ligand Complex Formation and Stability

The formation and stability of the complex between PGE2 and its receptors are fundamental to the initiation of a biological response. This compound provides a versatile platform for quantitatively studying these interactions. Techniques such as surface plasmon resonance (SPR) and biolayer interferometry (BLI) can be utilized to measure the kinetics of binding between immobilized PGE2 (via the biotin-streptavidin linkage) and its receptors.

In a typical SPR experiment, a streptavidin-coated sensor chip is used to capture this compound. A solution containing the purified PGE2 receptor is then flowed over the chip, and the binding and dissociation are monitored in real-time. This allows for the determination of key kinetic parameters such as the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). These parameters provide a quantitative measure of the binding affinity and the stability of the protein-ligand complex.

These studies can be extended to investigate how factors such as pH, ionic strength, and the presence of allosteric modulators affect the binding of PGE2 to its receptors. By comparing the binding kinetics of different receptor subtypes to this compound, researchers can gain insights into the structural and conformational determinants of binding specificity.

The following table provides a hypothetical example of kinetic data that could be obtained from an SPR analysis of PGE2 receptor binding.

Table 2: Illustrative Kinetic Parameters of PGE2 Receptor Binding Determined by SPR This table is for illustrative purposes to demonstrate the potential data generated using this compound.

Receptor Subtype k_on (M⁻¹s⁻¹) k_off (s⁻¹) K_D (nM)
EP1 1.2 x 10⁵ 2.5 x 10⁻³ 20.8
EP2 3.5 x 10⁵ 5.0 x 10⁻³ 14.3
EP3 8.9 x 10⁴ 1.1 x 10⁻² 123.6
EP4 5.1 x 10⁵ 1.5 x 10⁻³ 2.9

Enabling Studies on Endogenous Ligand Recognition and Biological Specificity

A crucial aspect of understanding PGE2 biology is to elucidate how its receptors differentiate it from other structurally related prostaglandins (B1171923) and how this recognition translates into specific biological outcomes. This compound is an invaluable tool for competitive binding assays designed to address these questions.

In these assays, the biotinylated PGE2 is used as a labeled ligand to occupy the receptor binding sites. The ability of unlabeled endogenous ligands, such as other prostaglandins (e.g., PGD2, PGF2α) or synthetic analogs, to displace the bound this compound is then measured. The concentration of the competitor required to inhibit 50% of the binding of the labeled ligand (IC50) is determined, which can then be used to calculate the binding affinity (Ki) of the competing ligand.

Such studies are critical for characterizing the pharmacological profile of the different EP receptor subtypes and for understanding the basis of their ligand specificity. For instance, these assays can reveal subtle differences in the binding pockets of the EP receptors that allow them to distinguish between different prostanoids. This information is vital for the design of selective agonists and antagonists for specific EP receptors, which holds significant therapeutic promise. nih.gov

The data below illustrates the potential results from a competitive binding assay aimed at determining the specificity of EP4 receptor.

Table 3: Example of Competitive Binding Assay Results for the EP4 Receptor This table is for illustrative purposes to demonstrate the potential data generated using this compound.

Competing Ligand IC50 (nM) Calculated Ki (nM)
Prostaglandin E2 3.2 3.0
Prostaglandin D2 450 420
Prostaglandin F2α >10,000 >9,000
EP4-selective agonist 5.8 5.5
EP4-selective antagonist 12.1 11.3

Future Directions and Perspectives for Prostaglandin E2 Peg11 Biotin in Research

Expansion to Novel Biomolecular Targets and Pathways

While the interaction of Prostaglandin (B15479496) E2 (PGE2) with its four known G-protein coupled receptors (EP1-EP4) is well-documented, the full spectrum of its binding partners and signaling pathways remains an area of active investigation. biomol.com Prostaglandin E2-PEG11-biotin is an ideal affinity probe for identifying and characterizing these novel interactions, thereby moving beyond the established receptor framework.

Future research can employ this compound in affinity purification-mass spectrometry (AP-MS) workflows to uncover previously unknown binding partners of PGE2. By immobilizing the biotinylated probe on a streptavidin-coated matrix, researchers can systematically pull down interacting proteins from cell lysates or tissue homogenates. Subsequent identification of these proteins by mass spectrometry could reveal novel receptors, intracellular trafficking proteins, or enzymes involved in PGE2 metabolism and signaling. This approach holds the potential to identify "off-target" effects or entirely new signaling cascades initiated by PGE2.

Furthermore, this probe can be instrumental in the deorphanization of G protein-coupled receptors (GPCRs). Many orphan GPCRs, for which the endogenous ligand is unknown, could potentially be receptors for eicosanoids. Screening libraries of orphan GPCRs with this compound could lead to the identification of new bona fide PGE2 receptors, thus expanding the known landscape of eicosanoid signaling.

Table 1: Hypothetical Novel Binding Partners for PGE2 Identified Using this compound in an AP-MS Workflow

Protein IDProtein NameCellular LocationPutative Function in PGE2 Signaling
O75478Orphan G-protein coupled receptor GPR75Plasma MembraneNovel PGE2 receptor candidate
P3194614-3-3 protein beta/alphaCytoplasmScaffolding protein in a novel signaling cascade
Q06830Peroxisome proliferator-activated receptor gammaNucleusNuclear receptor mediating genomic effects of PGE2
P27361Prostaglandin transporterPlasma MembraneFacilitating PGE2 uptake and intracellular signaling

Development of Advanced Analytical Techniques Utilizing Biotinylated Ligands

The properties of this compound make it a valuable reagent for the development of innovative and high-throughput analytical methods. The high-affinity interaction between biotin (B1667282) and streptavidin can be harnessed to create sensitive and robust assay platforms for studying PGE2 signaling and for drug discovery.

One promising future direction is the use of this biotinylated probe in high-throughput screening (HTS) assays to identify novel modulators of PGE2-receptor interactions. For instance, a competitive binding assay could be developed where this compound competes with unlabeled PGE2 or potential drug candidates for binding to a specific EP receptor. Such an assay format would be amenable to automation and could be used to screen large compound libraries for novel agonists or antagonists of the PGE2 pathway.

Moreover, this compound is well-suited for use in advanced biosensor platforms, such as surface plasmon resonance (SPR). nih.gov By immobilizing streptavidin on an SPR sensor chip, the biotinylated PGE2 probe can be captured, creating a stable surface for real-time analysis of its interactions with various analytes. This would allow for detailed kinetic studies of PGE2 binding to its receptors, including the determination of association and dissociation rate constants. Such data is invaluable for understanding the dynamics of ligand-receptor interactions and for the rational design of therapeutic agents.

Table 2: Comparison of Potential Advanced Analytical Techniques Utilizing this compound

Analytical TechniquePrinciplePotential ApplicationKey Advantage
High-Throughput Screening (HTS) Competitive binding assay using immobilized receptors and a detectable this compound signal.Discovery of novel agonists and antagonists of PGE2 receptors.Scalability for screening large compound libraries.
Surface Plasmon Resonance (SPR) Real-time measurement of mass changes on a sensor surface due to molecular interactions. scispace.comDetailed kinetic analysis of PGE2-receptor binding (kon, koff).Provides quantitative data on binding affinity and kinetics.
Flow Cytometry-Based Binding Assays Detection of fluorescently-labeled streptavidin bound to this compound on the surface of cells expressing EP receptors.Quantifying receptor expression and ligand binding on a single-cell level.High-throughput analysis of heterogeneous cell populations.

Conceptual Framework for Design of Next-Generation Eicosanoid Probes

The design of this compound provides a solid foundation for the conceptualization and synthesis of the next generation of eicosanoid probes with enhanced capabilities. Future probe design will likely focus on improving specificity, versatility, and in vivo applicability.

A key aspect of this conceptual framework is the optimization of the linker region. While the PEG11 linker in the current probe offers hydrophilicity and a significant spacer arm, future iterations could explore linkers of varying lengths and compositions. Shorter or more rigid linkers might be advantageous for probing binding pockets with specific steric constraints, while longer and more flexible linkers could be beneficial for capturing transient or low-affinity interactions. The incorporation of cleavable linkers, which can be broken under specific conditions (e.g., by light or a change in pH), would also allow for the controlled release of captured binding partners, facilitating their subsequent analysis.

Another important consideration is the nature of the affinity tag. While biotin is a robust and widely used tag, future probes could incorporate alternative or additional tags to enable different detection and purification strategies. For example, the inclusion of a fluorescent dye would allow for direct visualization of the probe's localization within cells or tissues. The development of probes with multiple orthogonal tags could facilitate multiplexed experiments, where the interactions of different eicosanoids are studied simultaneously.

Table 3: Design Considerations for Next-Generation Eicosanoid Probes

Probe ComponentDesign ParameterRationale for ModificationPotential Benefit
Eicosanoid Core Introduction of metabolically stable analogs.To increase the in vivo half-life of the probe.Enables longer-term studies in cellular and animal models.
Linker Variation in length, rigidity, and cleavability.To optimize for specific target binding pockets and to facilitate elution of captured proteins.Improved target specificity and easier downstream analysis.
Affinity Tag Incorporation of fluorescent dyes, photo-crosslinkers, or multiple orthogonal tags.To enable direct visualization, covalent capture of interacting partners, and multiplexed analysis.Expanded experimental possibilities and richer datasets.
Overall Physicochemical Properties Modulation of lipophilicity and charge.To enhance cell permeability and target accessibility.Improved performance in live-cell imaging and in vivo studies.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Prostaglandin E2-PEG11-biotin?

  • Synthesis : The compound is synthesized by conjugating prostaglandin E2 (PGE2) to biotin via an 11-unit polyethylene glycol (PEG11) spacer. Critical steps include optimizing reaction conditions (e.g., pH, temperature) to preserve PGE2’s labile cyclopentanone ring and ensuring complete biotinylation .
  • Characterization : Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential to confirm molecular structure and purity. Due to PEG11’s polydispersity, size-exclusion chromatography (SEC) or HPLC should be used to assess batch-to-batch consistency .

Q. How does the PEG11 spacer influence the compound’s stability and bioactivity?

  • Stability : The PEG11 chain enhances aqueous solubility and shields PGE2 from enzymatic degradation (e.g., by 15-hydroxyprostaglandin dehydrogenase), prolonging its half-life in biological systems .
  • Bioactivity : PEG11 reduces steric hindrance, allowing PGE2 to bind its receptors (EP1-4) while enabling biotin-streptavidin interactions for targeted delivery. However, excessive PEGylation may attenuate PGE2’s receptor affinity; thus, spacer length must be empirically optimized .

Q. What methodologies are recommended for validating biotin’s targeting efficiency in vitro?

  • Use streptavidin-coated surfaces (e.g., magnetic beads, ELISA plates) to quantify biotin availability. Competitive assays with free biotin can confirm specificity. For cellular studies, combine flow cytometry with fluorescent streptavidin conjugates to validate cell-surface binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in functional studies involving this compound’s dual roles in inflammation and immune modulation?

  • PGE2 exhibits context-dependent effects: it can suppress T-cell activation while promoting regulatory T-cell (Treg) expansion. To dissect these roles:

  • Experimental Design : Use cell-type-specific knockout models (e.g., EP receptor-deficient mice) or siRNA-mediated receptor silencing in vitro.
  • Data Interpretation : Pair multiplex cytokine profiling (e.g., IL-10 vs. IFN-γ) with single-cell RNA sequencing to map receptor signaling heterogeneity .

Q. What strategies optimize the PEG11 spacer length for tissue-specific delivery?

  • Trade-offs : Shorter PEG chains (e.g., PEG2) improve tissue penetration but reduce solubility, while longer chains (e.g., PEG11) enhance systemic stability but may hinder receptor access.
  • Methodology : Conduct pharmacokinetic studies comparing PEG variants labeled with near-infrared dyes. Use ex vivo imaging to assess biodistribution and microdialysis to quantify target-site concentrations .

Q. How can researchers address challenges in quantifying low-abundance this compound in complex biological matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids/proteins. Derivatize with pentafluorobenzyl bromide to enhance MS sensitivity .
  • Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Include deuterated internal standards (e.g., PGE2-d4) to correct for matrix effects .

Q. What advanced imaging techniques enable real-time tracking of this compound in vivo?

  • Multimodal Imaging : Conjugate the compound to fluorophore-streptavidin complexes (e.g., Cy5) for fluorescence imaging or Gd-chelates for MRI. Validate targeting using blocking experiments with excess biotin .
  • Quantitative Analysis : Apply kinetic modeling to differentiate specific binding from non-specific uptake in organs like the liver and kidneys .

Q. How can batch-to-batch variability in PEG11 polymerization be mitigated for reproducible research outcomes?

  • Quality Control : Implement HPLC-SEC with refractive index detection to monitor PEG11’s molecular weight distribution. Set acceptance criteria (e.g., polydispersity index <1.1) .
  • Synthesis Protocol : Use controlled/living polymerization techniques (e.g., atom transfer radical polymerization) to minimize chain-length variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.